molecular formula C15H11FO3 B6400374 2-(3-Acetylphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261973-50-5

2-(3-Acetylphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6400374
CAS RN: 1261973-50-5
M. Wt: 258.24 g/mol
InChI Key: PVYAWUIXOIQLBI-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-6-fluorobenzoic acid (6-FBA), also known as 6-fluoro-3-acetylbenzoic acid, is a synthetic organic compound that has been widely used in scientific research applications due to its unique properties. 6-FBA has a wide range of biochemical and physiological effects, making it an important tool for scientists to study the mechanisms of action of various biological processes.

Scientific Research Applications

6-FBA has a wide range of applications in scientific research. It is commonly used as a tool to study the mechanisms of action of various biological processes, such as cell signaling pathways and gene expression. In addition, 6-FBA has been used to study the effects of drugs and other compounds on the body, as well as to study the effects of environmental factors on biological systems. It has also been used to study the effects of disease states on the body, such as cancer and diabetes.

Mechanism of Action

The exact mechanism of action of 6-FBA is not known, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs, hormones, and other compounds. It is also believed to act as an agonist of certain receptors, such as the serotonin 5-HT1A receptor. In addition, 6-FBA has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds in the body.
Biochemical and Physiological Effects
6-FBA has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds in the body. In addition, 6-FBA has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 6-FBA has also been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The major advantage of using 6-FBA in laboratory experiments is its ability to inhibit certain enzymes and act as an agonist of certain receptors, which can be useful for studying the effects of drugs and other compounds on the body. However, 6-FBA is not without its limitations. For example, it is not very soluble in water and is not very stable at high temperatures. In addition, it is not very selective and can affect other enzymes and receptors that it is not intended to target.

Future Directions

There are several potential future directions for 6-FBA research. These include further investigation into the effects of 6-FBA on other enzymes and receptors, as well as its potential use in the treatment of various diseases. In addition, 6-FBA could be used to study the effects of environmental factors on biological systems, such as air pollution or UV radiation. Finally, 6-FBA could be used to develop new drugs and treatments for various diseases, such as cancer and diabetes.

Synthesis Methods

6-FBA can be synthesized in a variety of ways, including by the reaction of 3-acetylphenol with 6-fluorobenzonitrile in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures. The reaction yields the desired product in high yields, typically greater than 90%. This method is widely used in the production of 6-FBA due to its simplicity and high yields.

properties

IUPAC Name

2-(3-acetylphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-4-2-5-11(8-10)12-6-3-7-13(16)14(12)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYAWUIXOIQLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689746
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261973-50-5
Record name 3'-Acetyl-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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